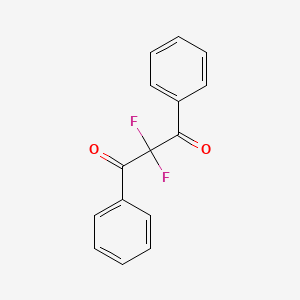
2,2-Difluoro-1,3-diphenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,3-diphenylpropane-1,3-dione is an organofluorine compound characterized by the presence of two fluorine atoms attached to a 1,3-diphenylpropane-1,3-dione backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione typically involves the fluorination of 1,3-diketones or 1,3-ketoester derivatives. One common method employs fluorine gas in the presence of quinuclidine, which generates a fluoride ion in situ. This ion facilitates the fluorination process by limiting enolization and creating an electrophilic N–F fluorinating agent .
Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic fluorinating agents such as Selectfluor, NFSI, and NFOBS. These agents are effective in converting methylene groups to difluoromethylene groups under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, especially involving halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include difluorinated diketones, alcohol derivatives, and halogenated compounds .
Applications De Recherche Scientifique
2,2-Difluoro-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The presence of difluoromethylene groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways, making the compound valuable in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): Lacks the difluoromethylene groups, resulting in different chemical properties and applications.
2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione:
Uniqueness: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione is unique due to the presence of difluoromethylene groups, which impart enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and agrochemicals, where such characteristics are highly desirable .
Propriétés
Numéro CAS |
365-00-4 |
|---|---|
Formule moléculaire |
C15H10F2O2 |
Poids moléculaire |
260.23 g/mol |
Nom IUPAC |
2,2-difluoro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H10F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
JOVRDMZVXGHYHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


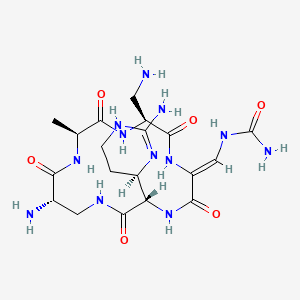
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)

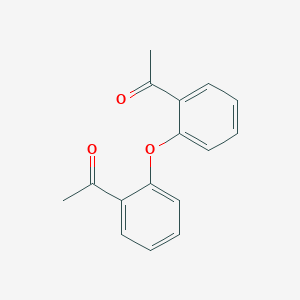
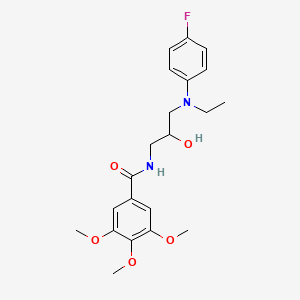
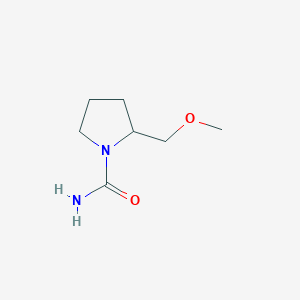
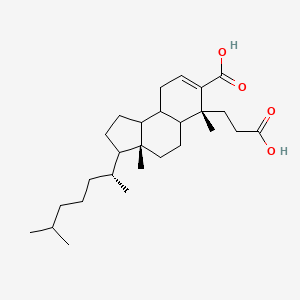

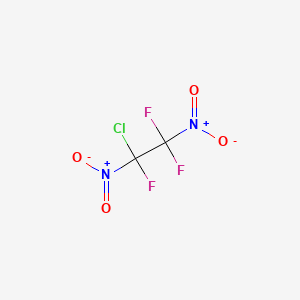

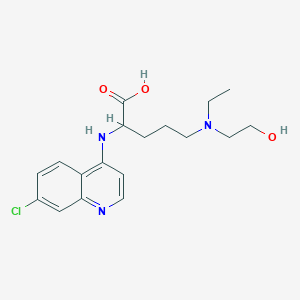

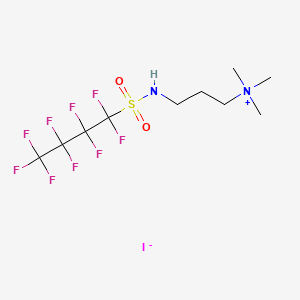
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
